N-benzoyl-3-pyrrolidinol N-benzoyl-3-pyrrolidinol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14354913
InChI: InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

N-benzoyl-3-pyrrolidinol

CAS No.:

Cat. No.: VC14354913

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-benzoyl-3-pyrrolidinol -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name (3-hydroxypyrrolidin-1-yl)-phenylmethanone
Standard InChI InChI=1S/C11H13NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Standard InChI Key NZIAOXLDVHVVAD-UHFFFAOYSA-N
Canonical SMILES C1CN(CC1O)C(=O)C2=CC=CC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

N-Benzoyl-3-pyrrolidinol (IUPAC: phenyl(pyrrolidin-3-yl)methanone) features a five-membered pyrrolidine ring with a benzoyl group (-COC₆H₅) attached to the nitrogen atom and a hydroxyl group (-OH) at the 3-position. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound’s stereochemistry is significant, as enantiomeric forms (R/S) may exhibit distinct biological activities .

Physicochemical Characteristics

While direct data for N-benzoyl-3-pyrrolidinol is scarce, analogs such as N-benzyl-3-pyrrolidinol (CAS 775-15-5) and N-benzoyl pyrrolidine (CAS 3389-54-6) provide benchmarks :

PropertyN-Benzyl-3-pyrrolidinol N-Benzoyl Pyrrolidine Inferred for N-Benzoyl-3-pyrrolidinol
Boiling Point113–115°C (2 mmHg)N/A~150–160°C (2 mmHg)
Density1.07 g/mLN/A~1.12–1.15 g/mL
Refractive IndexnN/A~1.55–1.58
pKa14.82 ± 0.20N/A~14.5–15.0

The hydroxyl group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogs .

Synthetic Methodologies

Enzymatic Hydroxylation

A patent by Pseudomonas vesicularis demonstrates stereoselective hydroxylation of N-benzylpyrrolidine to (S)-N-benzyl-3-hydroxypyrrolidine (55% yield, 53% e.e.) . Adapting this method for N-benzoyl-3-pyrrolidinol would involve:

  • Substrate Preparation: Synthesize N-benzoylpyrrolidine via acylation of pyrrolidine with benzoyl chloride.

  • Biocatalyst Selection: Pseudomonas vesicularis or recombinant Escherichia coli strains expressing hydroxylase genes .

  • Reaction Conditions:

    • Cell density: 42 g/L

    • Substrate concentration: 0.5–2 mM

    • Temperature: 30°C

    • Duration: 24–72 hours .

The product is isolated via pH adjustment (pH > 12) and extraction with ethyl acetate, followed by chromatography on aluminum oxide .

Chemical Cyclization

Patent EP0431521A1 describes cyclization of 4-halo-3-hydroxybutanenitrile derivatives to 3-pyrrolidinol . For N-benzoyl-3-pyrrolidinol:

  • Intermediate Synthesis: React 4-chloro-3-hydroxybutanenitrile with benzoyl chloride to form a protected nitrile.

  • Cyclization: Use a palladium catalyst under basic conditions to induce ring closure.

  • Deprotection: Remove nitrile groups via hydrolysis .

This route achieves enantiomeric excesses >90% but requires stringent temperature control (0–5°C) .

Applications in Pharmaceuticals

Calcium Channel Antagonists

N-Benzyl-3-pyrrolidinol derivatives are precursors to dihydropyridine-based calcium antagonists . Substituting benzyl with benzoyl may enhance metabolic stability, as benzoyl groups resist oxidative degradation. For example:

  • 1-Benzoyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate: Hypothesized to exhibit prolonged half-life due to reduced hepatic clearance .

Chiral Building Blocks

Optically active N-benzoyl-3-pyrrolidinol serves as an intermediate in synthesizing:

  • Antiviral Agents: Chiral pyrrolidines are critical in protease inhibitors targeting RNA viruses .

  • Agrochemicals: Enantioselective herbicides leverage the 3-hydroxyl group for target binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator